4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an acetyl group, a fluorinated benzo[d]thiazole moiety, and a pyridin-2-ylmethyl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The synthesis begins with the preparation of the 6-fluorobenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
Acetylation: The next step involves the acetylation of the benzo[d]thiazole derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide: The final step is the coupling of the acetylated benzo[d]thiazole with pyridin-2-ylmethylamine. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols can be employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, which are crucial for understanding biological pathways and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological activities. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide depends on its specific biological target. Generally, it may interact with proteins or enzymes, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.
4-acetyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: The presence of a methyl group instead of fluorine may influence its lipophilicity and metabolic stability.
Uniqueness
The presence of the fluorine atom in 4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a key feature that distinguishes it from similar compounds. Fluorine atoms can significantly impact the compound’s biological activity, metabolic stability, and overall pharmacokinetic profile, making it a unique and valuable molecule for research and development.
Properties
IUPAC Name |
4-acetyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c1-14(27)15-5-7-16(8-6-15)21(28)26(13-18-4-2-3-11-24-18)22-25-19-10-9-17(23)12-20(19)29-22/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSRZPLHPNOTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.